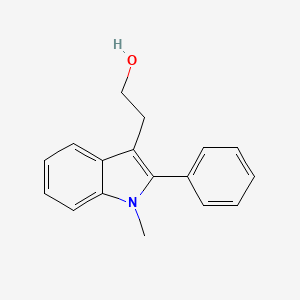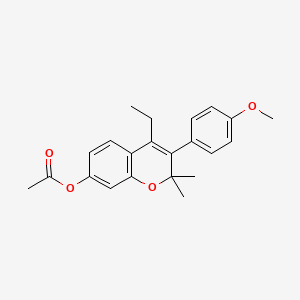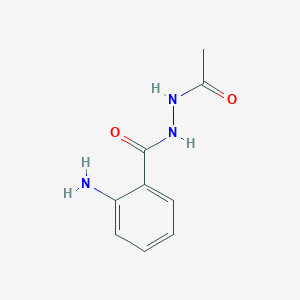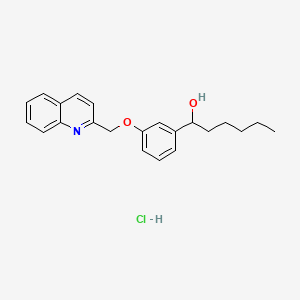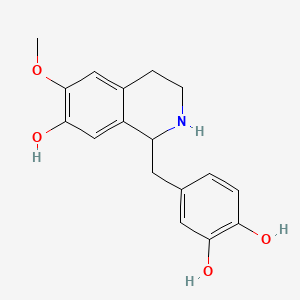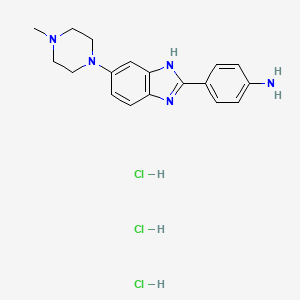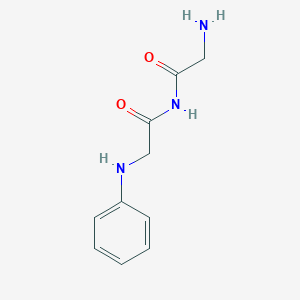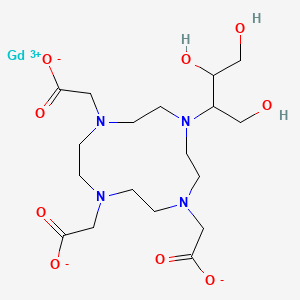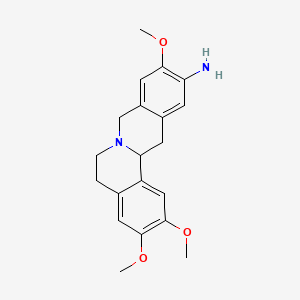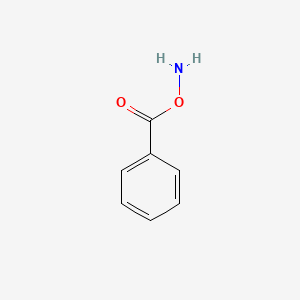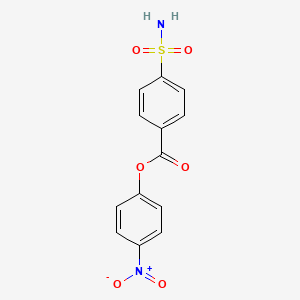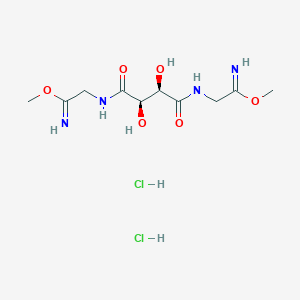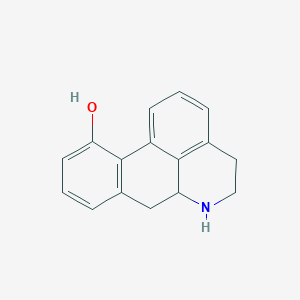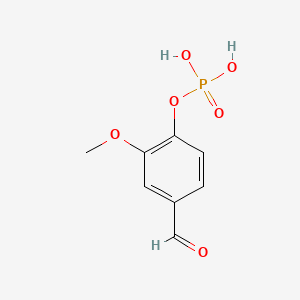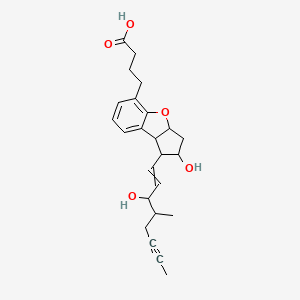
beraprost
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beraprost is a pharmaceutical drug used primarily in Asian countries, including Japan and South Korea, as a vasodilator and antiplatelet agent. It is classified as a prostacyclin analog and has been studied for the treatment of pulmonary hypertension and for use in avoiding reperfusion injury . This compound is a stable, orally active prostacyclin analogue with vasodilatory, antiplatelet, and cytoprotective effects .
Preparation Methods
Beraprost can be synthesized using various methods. One efficient and straightforward synthesis involves using dicyclopentadiene as a starting material, with a one-pot reaction product as a key intermediate. The Prins reaction and the Horner-Wadsworth-Emmons reaction are key steps in this synthesis . Another practical synthesis involves an eight-step process starting from 2,6-dibromo-4-chlorophenol, introducing the butyric side chain by ortho-selective metal–halogen exchange and subsequent coupling with 4-(benzyloxy)butanal .
Chemical Reactions Analysis
Beraprost undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the structure of this compound, often involving hydrogenation.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various catalysts for substitution reactions.
Scientific Research Applications
Beraprost has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in the study of prostacyclin analogs and their chemical properties.
Biology: It is used to study the biological effects of prostacyclin analogs, including their effects on platelet aggregation and vasodilation.
Medicine: this compound is used in the treatment of pulmonary hypertension, peripheral arterial disease, and other cardiovascular conditions.
Mechanism of Action
Beraprost acts by binding to prostacyclin membrane receptors, ultimately inhibiting the release of calcium ions from intracellular storage sites. This reduction in the influx of calcium ions causes relaxation of the smooth muscle cells and vasodilation . This compound also inhibits platelet aggregation, though the exact role this phenomenon plays in relation to pulmonary hypertension is still under investigation .
Comparison with Similar Compounds
Beraprost is compared with other prostacyclin analogs such as epoprostenol, iloprost, and cicaprost. These compounds share similar pharmacological profiles, including inhibition of platelet aggregation, vasodilation, and antiproliferative effects on vascular smooth muscle cells . this compound is unique in its stability and oral bioavailability, making it a more convenient option for long-term treatment .
Similar Compounds
Epoprostenol: A naturally occurring prostacyclin with a short half-life, requiring continuous intravenous infusion.
Iloprost: A synthetic prostacyclin analog used for the treatment of pulmonary arterial hypertension.
Cicaprost: Another synthetic prostacyclin analog with similar effects to this compound but different pharmacokinetic properties.
Properties
IUPAC Name |
4-[2-hydroxy-1-(3-hydroxy-4-methyloct-1-en-6-ynyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPOHARTNNSRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861105 |
Source


|
| Record name | 4-[2-Hydroxy-1-(3-hydroxy-4-methyloct-1-en-6-yn-1-yl)-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-5-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88430-50-6 |
Source


|
| Record name | Beraprost | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88430-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
